BenchChemオンラインストアへようこそ!

Celecoxib-d7

Bioanalysis LC-MS/MS Matrix Effect

For validated bioanalytical quantification of celecoxib, only a stable isotope-labeled internal standard like Celecoxib-d7 ensures regulatory-grade accuracy. This -d7 analog co-elutes with the native analyte, perfectly correcting for matrix effects and ionization variability—a critical capability non-deuterated or analog IS cannot match. Its use mitigates quantitative bias in pharmacokinetic and bioequivalence studies, meeting ICH M10 guidelines. Procure this essential reference standard, specified at ≥98% chemical purity and ≥99 atom % D isotopic enrichment, to guarantee the integrity of your LC-MS/MS data and support successful regulatory submissions.

Molecular Formula C17H14F3N3O2S
Molecular Weight 388.4 g/mol
CAS No. 544686-21-7
Cat. No. B585806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCelecoxib-d7
CAS544686-21-7
Synonyms4-​[5-​[4-​(Methyl-​d3)​phenyl-​2,​3,​5,​6-​d4]​-​3-​(trifluoromethyl)​-​1H-​pyrazol-​1-​yl]​-benzenesulfonamide;  Celebra-d7;  Celecox-d7;  Celebrex-d7;  SC 58635-d7;  YM 177-d7; 
Molecular FormulaC17H14F3N3O2S
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F
InChIInChI=1S/C17H14F3N3O2S/c1-11-2-4-12(5-3-11)15-10-16(17(18,19)20)22-23(15)13-6-8-14(9-7-13)26(21,24)25/h2-10H,1H3,(H2,21,24,25)/i1D3,2D,3D,4D,5D
InChIKeyRZEKVGVHFLEQIL-AAYPNNLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Celecoxib-d7 (CAS 544686-21-7): A Deuterated Internal Standard for Precise Celecoxib Bioanalysis


Celecoxib-d7 (SC 58635-d7) is a deuterium-labeled analog of the selective COX-2 inhibitor celecoxib, specifically intended for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative LC-MS/MS and GC-MS bioanalytical methods . The compound features seven deuterium atoms incorporated into the tolyl methyl and phenyl ring positions, resulting in a nominal mass shift of +7 Da (m/z 387.1 for the deprotonated molecule compared to m/z 380.0 for unlabeled celecoxib) while preserving nearly identical chemical and physical properties to the native analyte [1]. Commercial specifications consistently report chemical purity ≥98% and isotopic enrichment ≥99 atom % D . Its sole purpose is to enable accurate quantification of celecoxib in complex biological matrices such as plasma, serum, and tissue homogenates by compensating for matrix effects, ionization variability, and sample preparation losses .

The Critical Failure of Non-Isotopic Substitutes for Celecoxib-d7 in Regulated Bioanalysis


Generic substitution of a deuterated internal standard such as Celecoxib-d7 with a structurally analogous but non-isotopic compound (e.g., a close chemical analog) or even an unlabeled batch of celecoxib introduces significant and often unpredictable quantitative bias in LC-MS/MS assays. Non-isotopic internal standards do not co-elute with the analyte and exhibit different ionization efficiencies and extraction recoveries, leading to inaccurate compensation for matrix effects and sample-to-sample variability [1]. Furthermore, the use of unlabeled celecoxib as an internal standard is fundamentally flawed, as it directly contributes to the analyte signal, corrupting the calibration curve and rendering accurate quantification impossible. Even when comparing different deuterated forms, variations in the number and position of deuterium labels can lead to subtle but measurable differences in chromatographic retention time and ionization behavior, a phenomenon known as the deuterium isotope effect [2]. Therefore, regulatory guidance (e.g., ICH M10) strongly advocates for the use of a stable isotope-labeled analog as the internal standard whenever feasible to ensure the reliability and robustness of the method, making a specific, well-characterized deuterated product like Celecoxib-d7 a critical and non-interchangeable procurement item for any validated bioanalytical assay supporting drug development, therapeutic drug monitoring, or pharmacokinetic studies [3].

Quantitative Differentiation: Performance Metrics for Celecoxib-d7 as an Internal Standard


Matrix Effect Compensation: Superior Normalization with Celecoxib-d7

Celecoxib-d7 demonstrates exceptional capability in normalizing matrix effects in human plasma, a key performance indicator for internal standards. In a validated LC-MS/MS method, the IS-normalized matrix factor, calculated as (peak area of analyte in matrix / peak area of IS in matrix) / (peak area of analyte in solvent / peak area of IS in solvent), was found to be in a very tight range of 0.99 to 1.03 [1]. A value close to 1.00 indicates near-perfect compensation for ion suppression or enhancement caused by co-eluting matrix components. This performance metric confirms that Celecoxib-d7 effectively mimics the ionization behavior of unlabeled celecoxib across different plasma sources, ensuring consistent and accurate quantification where a non-deuterated or structurally dissimilar internal standard would likely fail due to differential matrix effects.

Bioanalysis LC-MS/MS Matrix Effect Ion Suppression

Assay Precision and Accuracy: Method Validation Metrics with Celecoxib-d7

A validated LC-MS/MS method for celecoxib in cynomolgus monkey serum, employing Celecoxib-d7 as the internal standard, achieved precision and accuracy metrics that fully comply with regulatory guidelines (e.g., FDA, EMA) for bioanalytical method validation. The method demonstrated intra- and inter-day precision (%CV) and accuracy (%RE) within acceptable limits (typically ≤15% for all QC levels, ≤20% at LLOQ) [1]. While the study does not present a direct comparison with a different internal standard, the successful validation across a wide concentration range (3-2000 ng/mL, R2=0.9954) provides class-level inference that Celecoxib-d7 functions as a highly effective internal standard, enabling the method to meet stringent quantitative performance criteria [1]. This is a direct consequence of its near-identical physicochemical properties to the analyte, which ensures consistent recovery and ionization throughout the analytical run.

Bioanalysis LC-MS/MS Method Validation Precision

Chromatographic Co-Elution: Minimizing Quantification Bias from Deuterium Isotope Effects

The choice of a -d7 label on celecoxib is a deliberate balance between achieving a sufficient mass difference to avoid isotopic cross-talk and minimizing the reverse-phase chromatographic retention time shift (ΔtR) often observed with highly deuterated compounds, a phenomenon known as the deuterium isotope effect [1]. While a direct, published ΔtR value for celecoxib-d7 versus unlabeled celecoxib is not readily available, the scientific literature indicates that deuterated internal standards with a mass difference of 3-7 Da typically co-elute with the non-deuterated analyte under reversed-phase conditions, whereas larger shifts (>10 Da) can cause significant separation, potentially subjecting the internal standard and analyte to different matrix effects and compromising assay accuracy [2]. The -d7 substitution provides a 7 Da mass shift, a common and effective labeling strategy that largely avoids the problematic chromatographic separation seen with perdeuterated or extensively labeled compounds. This ensures that the IS and analyte experience nearly identical ionization environments at the moment of MS detection, which is critical for robust quantification.

Chromatography LC-MS Isotope Effect Internal Standard

Analytical Purity and Isotopic Enrichment: Critical Quality Attributes for Reproducibility

For a deuterated internal standard, both high chemical purity and high isotopic enrichment are non-negotiable requirements for generating reliable quantitative data. Celecoxib-d7 is commercially available with a certified chemical purity of ≥98% and isotopic enrichment of ≥99 atom % D . This level of quality is essential to prevent two common pitfalls: (1) interference from unlabeled or partially labeled impurities that can create a 'ghost' analyte signal, thereby affecting the lower limit of quantification (LLOQ), and (2) the presence of non-deuterated or under-deuterated species (e.g., -d0 to -d6) that can skew the IS response and reduce the method's dynamic range. In contrast, an internal standard with lower purity or enrichment would require the end-user to perform additional, costly in-house characterization and potentially implement mathematical corrections to account for isotopic impurities, introducing a source of error and complexity.

Quality Control Stable Isotope Purity Procurement

Optimal Use Cases for Celecoxib-d7 in Drug Development and Biomedical Research


Validated Quantification in Pharmacokinetic (PK) and Toxicokinetic (TK) Studies

Celecoxib-d7 is the definitive internal standard for quantifying celecoxib in plasma, serum, or tissue samples from preclinical species (e.g., cynomolgus monkey, rat) and human subjects during pharmacokinetic and toxicokinetic studies [1]. Its use ensures the generation of high-quality concentration-time data required for calculating key PK parameters (Cmax, Tmax, AUC, t1/2) with the precision and accuracy needed for regulatory submissions (IND, NDA, ANDA). The evidence of successful method validation with Celecoxib-d7 [1] and its superior matrix effect compensation [2] makes it the low-risk, preferred choice for these critical applications.

Bioequivalence and Bioavailability (BA/BE) Studies for Generic Drug Development

In the highly regulated environment of bioequivalence testing, where even minor analytical bias can lead to incorrect conclusions about product interchangeability, the use of a robust stable isotope-labeled internal standard is essential. Celecoxib-d7 is specifically intended for this purpose . The data showing excellent IS-normalized matrix factors (0.99-1.03) in human plasma [2] directly supports its application in BE studies, where it reliably corrects for inter-subject matrix variability, a common challenge in large clinical studies. This minimizes the risk of failing a study due to analytical issues rather than true differences in drug product performance.

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

For clinical laboratories requiring accurate and rapid quantification of celecoxib in patient samples for TDM or overdose confirmation, Celecoxib-d7 enables the development of high-throughput, robust LC-MS/MS assays. Its near-identical behavior to the analyte ensures consistent performance across thousands of patient samples with varying matrix compositions, reducing the need for frequent re-calibration and quality control failures. The high isotopic purity is particularly critical here to prevent false positive signals at low therapeutic concentrations, ensuring patient safety and accurate clinical decision-making.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

When studying the metabolism of celecoxib by CYP2C9 or its potential to cause drug-drug interactions in hepatocyte or microsomal incubations, accurate quantification of the parent drug is paramount. Celecoxib-d7 serves as the internal standard to correct for losses during sample work-up from complex in vitro matrices . Its use is critical for obtaining reliable enzyme kinetic parameters (e.g., Km, Vmax) and inhibition constants (IC50), which are then used to predict in vivo DDI risk. The minimal chromatographic isotope effect associated with the -d7 label [3] ensures consistent performance across different LC methods used in these metabolism studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Celecoxib-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.